molecular formula C13H26N4 B11733536 [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733536
M. Wt: 238.37 g/mol
InChI Key: MOBIJJJKZJBMMI-UHFFFAOYSA-N
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Description

[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a unique structure combining a dimethylamino group, a propyl chain, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Attachment of the dimethylamino group: The final step involves the reaction of the alkylated pyrazole with 3-(dimethylamino)propyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, where halogenation or other substitutions can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Reduced derivatives of the pyrazole ring or dimethylamino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    [3-(dimethylamino)propyl][(3-methyl-1H-pyrazol-5-yl)methyl]amine: Lacks the propyl group on the pyrazole ring.

    [3-(dimethylamino)propyl][(3-methyl-1-ethyl-1H-pyrazol-5-yl)methyl]amine: Contains an ethyl group instead of a propyl group on the pyrazole ring.

    [3-(dimethylamino)propyl][(3-methyl-1-isopropyl-1H-pyrazol-5-yl)methyl]amine: Contains an isopropyl group instead of a propyl group on the pyrazole ring.

Uniqueness

The uniqueness of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H26N4/c1-5-8-17-13(10-12(2)15-17)11-14-7-6-9-16(3)4/h10,14H,5-9,11H2,1-4H3

InChI Key

MOBIJJJKZJBMMI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCCCN(C)C

Origin of Product

United States

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